

ITD-1 solubility and preparation for in vitro assays

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Compound of Interest					
Compound Name:	ITD-1				
Cat. No.:	B612151	Get Quote			

Application Notes and Protocols for ITD-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

ITD-1 is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) signaling pathway.[1][2][3] Unlike many inhibitors that target the kinase activity of the TGF- β receptors, **ITD-1** acts by a distinct mechanism. It partially induces the proteasomal degradation of the TGF- β type II receptor (T β RII) and potently blocks the phosphorylation of the downstream effector proteins SMAD2 and SMAD3, which are induced by TGF- β .[2][3][4] This selectivity makes **ITD-1** a valuable tool for studying the specific roles of TGF- β signaling in various biological processes, including cell differentiation, fibrosis, and cancer.

Physicochemical and Solubility Data

Proper handling and solubilization of **ITD-1** are critical for obtaining reproducible results in in vitro assays. The following table summarizes the key properties of **ITD-1**.

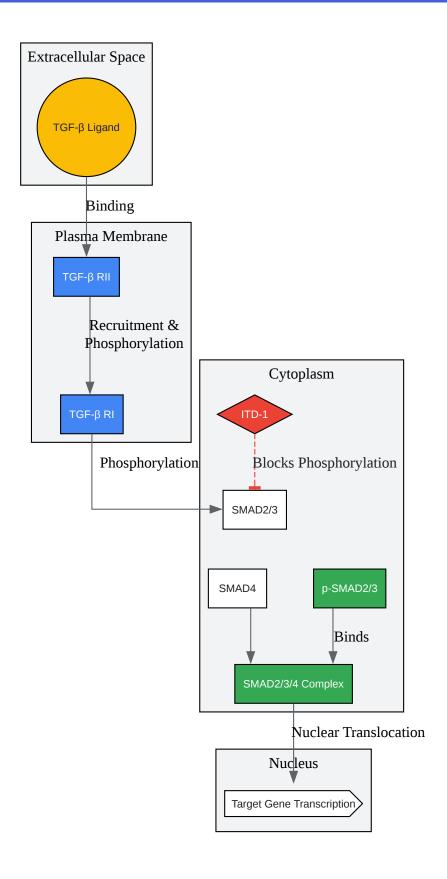


Property	Value	Source(s)
Molecular Weight	415.52 g/mol	[1][3][4]
CAS Number	1099644-42-4	[1][3][4]
Appearance	Solid powder	[1]
Purity	>98%	[1][3]
Solubility (25°C)		
DMSO	83 mg/mL (199.74 mM)	[2][4]
Water	Insoluble	[1][4]
Ethanol	Insoluble	[4]
Storage (Stock)	Short-term (weeks): 0-4°C, dark and dry	[1]
Long-term (years): -20°C or -80°C	[1][5]	

Mechanism of Action: TGF-β Signaling Inhibition

ITD-1 selectively inhibits the TGF- β pathway. The binding of a TGF- β ligand to its type II receptor (T β RII) recruits and phosphorylates a type I receptor (T β RI). This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then bind to the common mediator SMAD (co-SMAD), SMAD4. The resulting complex translocates to the nucleus to regulate the transcription of target genes. **ITD-1** disrupts this cascade by preventing the phosphorylation of SMAD2/3 without blocking the kinase activity of the receptors.[2][4]





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Caption: TGF- β signaling pathway and the inhibitory action of **ITD-1**.



Experimental Protocols Preparation of ITD-1 Stock Solutions

Materials:

- ITD-1 powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Based on the molecular weight (415.52 g/mol), calculate the mass of **ITD-1** powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
 - Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 415.52 g/mol = 0.004155 g = 4.155 mg.
- Weigh the calculated amount of **ITD-1** powder in a sterile tube.
- Add the appropriate volume of fresh, high-purity DMSO to the powder. Using DMSO that has absorbed moisture can reduce solubility.[2]
- Vortex or gently warm the solution (e.g., in a 37°C water bath) until the **ITD-1** is completely dissolved, resulting in a clear solution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term use.[1][5]

In Vitro Assay: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation

This protocol describes a method to assess the inhibitory effect of **ITD-1** on TGF- β -induced SMAD phosphorylation in a cell-based assay using Western Blotting.

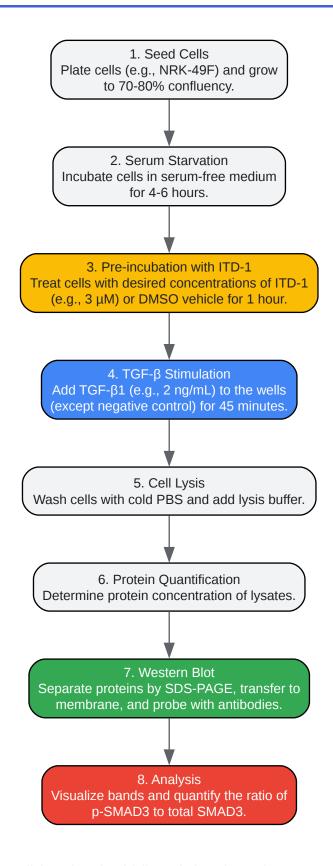
Materials:



- Cell line responsive to TGF-β (e.g., NRK-49F, HEK293T)
- Complete cell culture medium
- Serum-free medium
- ITD-1 stock solution (e.g., 10 mM in DMSO)
- Recombinant Human TGF-β1
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SMAD3, anti-total-SMAD3, and a loading control (e.g., anti-GAPDH)
- · HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Protocol Workflow:





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Caption: Workflow for a SMAD3 phosphorylation inhibition assay.



Detailed Steps:

- Cell Plating: Seed NRK-49F cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Serum Starvation: Once cells are at the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours. This reduces basal signaling activity.
- Inhibitor Treatment: Pre-incubate the cells by adding ITD-1 at the desired final concentration (e.g., 3 μM) for 1 hour.[2] Include a vehicle control well treated with an equivalent volume of DMSO.
- TGF-β Stimulation: Add TGF-β1 to a final concentration of 2 ng/mL to the **ITD-1** and vehicle control wells.[2] Maintain a non-stimulated control well. Incubate for 45 minutes at 37°C.[2]
- Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an
 appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to
 each well. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
- Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
- Immunodetection: Block the membrane and probe with primary antibodies against phospho-SMAD3 and total SMAD3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
- Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and analyze the ratio of phosphorylated SMAD3 to total SMAD3 to determine the inhibitory effect of ITD-1.

In Vitro Efficacy Data

The inhibitory concentration (IC₅₀) of **ITD-1** can vary depending on the cell type and assay format.



Cell Line	Assay Type	Endpoint Measured	IC50 Value	Source(s)
HEK293T	Dual-Luciferase Reporter	SMAD Activation	460 nM	[5]
HEK293	Firefly/Renilla Luciferase	TGF-β/SMAD Inhibition	0.85 μΜ	[3][5]

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